![molecular formula C13H22O3 B1676446 Methyl dihydrojasmonate CAS No. 24851-98-7](/img/structure/B1676446.png)
Methyl dihydrojasmonate
Overview
Description
Methyl dihydrojasmonate is an aroma compound that smells similar to jasmine . It is also known as hedione or kharismal . In racemic mixtures, the odor is floral and citrus, while epimerized mixtures exhibit a dense buttery-floral odor . It is mainly used in perfumes, fragrance formulations, personal care, and cosmetic products .
Synthesis Analysis
Methyl dihydrojasmonate can be synthesized efficiently starting from alkyl acetoacetate or acetonedicarboxylate . The process involves a few steps via intramolecular Michael addition .Molecular Structure Analysis
The molecular formula of Methyl dihydrojasmonate is C13H22O3 . Its molecular weight is 226.3120 . The IUPAC Standard InChI is InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 .Chemical Reactions Analysis
Methyl jasmonate, a phytohormone, has been identified as a vital cell regulator in plants . It initiates and regulates the biosynthesis of a broad range of specialized metabolites across a number of diverse plant lineages .Physical And Chemical Properties Analysis
Methyl dihydrojasmonate appears as a clear to pale yellow oily liquid . Its boiling point is 307.8°C . It is slightly soluble in water .Scientific Research Applications
Plant Growth and Development
MDJ is a type of jasmonate, a class of plant hormones that are crucial for regulating plant growth and development . They play a significant role in the plant’s life cycle, including its growth, development, and resistance to stress .
Environmental Stress Response
Jasmonates, including MDJ, are involved in plant responses to environmental stress . They help plants adapt to various environmental conditions and enhance their resistance to both biotic and abiotic stress .
Fruit Ripening
MDJ plays a key role in the ripening of fruits. It promotes fruit ripening at the initial stage via both ethylene-dependent and independent ways . It also regulates mature coloring by controlling the degradation of chlorophyll and the metabolism of anthocyanin .
Aroma Enhancement
MDJ is known to improve aroma components in agricultural crops by regulating fatty acid and aldehyde alcohol metabolism . This makes it an important factor in the quality of agricultural products.
Wine Quality Improvement
In the wine industry, foliar applications of MDJ have been studied to enhance grape composition and, therefore, wine quality . The application of MDJ has shown to affect the wine’s phenolic, aromatic, and nitrogen composition .
Fragrance Industry
MDJ is widely used in the fragrance industry due to its intense floral, jasmine-like odor . It is a key ingredient in many perfumes and fragrances .
Dermatology
MDJ has been reviewed for its use as a fragrance ingredient in dermatology . However, more research is needed to fully understand its effects on the skin .
Cold Damage Mitigation
Jasmonate signaling pathways, which MDJ is a part of, function in relieving cold damage to crops by improving the stability of the cell membrane . This makes MDJ an important compound in agricultural research and crop protection.
Mechanism of Action
Target of Action
Methyl dihydrojasmonate (MDJ) is a cost-effective and safe substitute for jasmonic acids, which are known for their effects on plant resistance and metabolites . MDJ primarily targets the physiological indicators and polyphyllins biosynthesis in plants like Paris polyphylla var. yunnanensis, a medicinal plant that contains medicinal steroidal saponins .
Mode of Action
MDJ interacts with its targets to enhance the accumulation of steroidal saponins, such as polyphyllin I, II, III, D, V, VI, VII, H . It also has an aroma compound that smells similar to jasmine . In animals and animal cells, it displays an efficient neuroprotective, anti-inflammatory, and antioxidant action .
Biochemical Pathways
MDJ affects the “terpenoid backbone biosynthesis”, “biosynthesis of unsaturated fatty acids”, “sesquiterpenoid and triterpenoid biosynthesis”, “fatty acid metabolism”, and “phenylpropanoid biosynthesis” pathways . The majority of genes related to steroidal saponins were up-regulated following MDJ treatment .
Pharmacokinetics
It’s known that different concentrations of mdj can be applied to plants to achieve desired effects .
Result of Action
MDJ treatment significantly increases the levels of photosynthetic pigments, antioxidant enzymes, osmoregulators . It enhances the accumulation of polyphyllins in both the leaves and rhizomes . Particularly, the sum of four polyphyllins (polyphyllin I, II, VI, VII) stated in the Chinese Pharmacopoeia, increased by 45.65% following treatment .
Action Environment
The action, efficacy, and stability of MDJ can be influenced by environmental factors. For instance, it activates an intra-cellular signaling mechanism as a defense in response to damage caused by environmental injuries or aggression, such as ultraviolet radiation and osmotic shock .
Safety and Hazards
Future Directions
The Methyl Dihydro Jasmonate market is expected to grow at a CAGR of 6.2% in 2028 to reach USD 1,890 million by 2028 from USD 797.6 million in 2018 . It is a new candidate for the treatment of Inflammatory bowel diseases (IBDs), modulating the expression of the major classes of caspase-type protease families that selectively act on the extrinsic and intrinsic pathways of the apoptotic process .
properties
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl dihydrojasmonate | |
CAS RN |
24851-98-7 | |
Record name | Hedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dihydrojasmonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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